molecular formula C15H29N5O4 B613686 Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- CAS No. 120042-08-2

Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

Cat. No. B613686
M. Wt: 244,25*99,18 g/mole
InChI Key: LCVIVGPNEHOYRF-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc., of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Applications in NMR Spectroscopy and Medicinal Chemistry

Butanoic acid derivatives, specifically (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, have been synthesized and utilized in 19F NMR due to their distinct conformational preferences. These derivatives, incorporated in model α-helical and polyproline helix peptides, exhibit unique properties making them detectable by 19F NMR, which suggests potential applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis and Structural Analysis

Butanoic acid derivatives have been synthesized and structurally analyzed, revealing their thermal stability and distinct IR absorption bands due to tungsten-coordinated CO ligands. These properties, coupled with their intra- and intermolecular hydrogen bonding, make them valuable for IR-detectable metal–carbonyl tracers in amino function studies (Kowalski et al., 2009).

Building Blocks for Synthesis of Chiral Monomers

Derivatives of L-glutamic acid and L-alanine have been synthesized as building blocks for chiral monomers, leading to the creation of AABB-type stereoregular polyamides. These developments have potential applications in material sciences and polymer chemistry (Gómez et al., 2003).

Applications in Peptide Synthesis

Butanoic acid derivatives are key intermediates in the synthesis of thymidylate synthesis inhibitors, playing a significant role in the synthesis of peptides and potential therapeutic agents (Guo-qing, 2013).

properties

IUPAC Name

(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUIGGNXSPZEEI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

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